molecular formula C13H20O4 B14175384 (3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol CAS No. 923037-07-4

(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol

Cat. No.: B14175384
CAS No.: 923037-07-4
M. Wt: 240.29 g/mol
InChI Key: NNCHZAJJWNZSDU-CHWSQXEVSA-N
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Description

(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the methoxymethoxy group through a reaction with methoxymethyl chloride in the presence of a base. The phenyl group can be introduced via a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol is unique due to its specific structural features, such as the methoxymethoxy group and the phenyl group attached to a pentane backbone. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

923037-07-4

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

(3R,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol

InChI

InChI=1S/C13H20O4/c1-16-10-17-13(9-12(15)7-8-14)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13-/m1/s1

InChI Key

NNCHZAJJWNZSDU-CHWSQXEVSA-N

Isomeric SMILES

COCO[C@H](C[C@@H](CCO)O)C1=CC=CC=C1

Canonical SMILES

COCOC(CC(CCO)O)C1=CC=CC=C1

Origin of Product

United States

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